molecular formula C12H15NO2 B1449508 3-Cyclopropylaminomethylbenzoic acid methyl ester CAS No. 1251566-95-6

3-Cyclopropylaminomethylbenzoic acid methyl ester

Cat. No.: B1449508
CAS No.: 1251566-95-6
M. Wt: 205.25 g/mol
InChI Key: CJIMHAXRMYRDGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters, including 3-Cyclopropylaminomethylbenzoic acid methyl ester, can undergo various reactions. They can be derived by transesterification of fats with methanol . Esters can also be hydrolyzed to carboxylic acids under acidic or basic conditions .


Physical And Chemical Properties Analysis

Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Studies have focused on the synthesis of complex molecules with structural similarities, demonstrating methodologies that might be applicable to "3-Cyclopropylaminomethylbenzoic acid methyl ester." For example, the synthesis of derivatives involving the manipulation of ester groups and cyclopropyl moieties is highlighted. Techniques such as esterification, cyclization, and the incorporation of cyclopropyl groups into larger molecules are common themes (S. Chen et al., 2013; Betul Acar et al., 2017).

Catalysis and Reaction Mechanisms

  • Research into catalytic processes and reaction mechanisms involving esters and similar functional groups could be relevant. For instance, sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, indicating potential catalytic applications for related chemical structures (S. Tayebi et al., 2011).

Biological and Pharmacological Activities

  • Metal complexes with modified amino acid esters have been studied for their cytotoxic activity, suggesting a possible research avenue into the biological activities of compounds bearing both amino acid motifs and ester functionalities (Lourdes Ortego et al., 2016).

Material Science and Polymer Research

  • The modification and functionalization of polymers through ester and amino groups, as seen in the polycondensation of specific aromatic polyamides, present a potential application in material science. Such studies could inform the utilization of "this compound" in the development of new polymeric materials (Ryuji Sugi et al., 2005).

Methodological Innovations in Organic Synthesis

  • Innovations in organic synthesis, such as the development of novel synthetic routes and the exploration of unique reactivity patterns of ester-containing compounds, could be directly relevant to understanding and utilizing "this compound" in various chemical syntheses (A. Ture et al., 2011).

Properties

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMHAXRMYRDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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